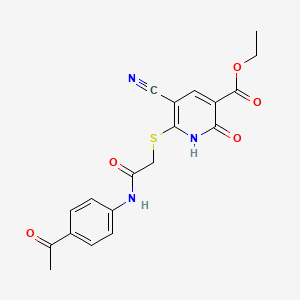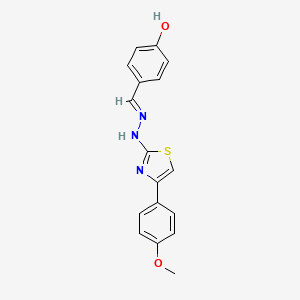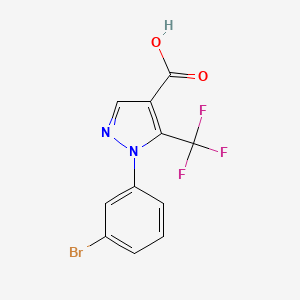
Ethyl 6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-5-cyano-2-hydroxynicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ethyl 6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-5-cyano-2-hydroxynicotinate” is a complex organic molecule. It contains several functional groups including an acetylphenyl group, an amino group, a thioether group, a cyano group, and a hydroxynicotinate group. These functional groups suggest that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The acetylphenyl group would contribute to the aromaticity of the molecule, while the amino and thioether groups could potentially participate in various chemical reactions .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to its functional groups. For example, the amino group could participate in condensation reactions, while the thioether group could undergo oxidation or substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .
科学的研究の応用
Overcoming Drug Resistance in Cancer Therapies
One study demonstrated the structure-activity relationship (SAR) and molecular mechanisms of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs, highlighting their low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells. Particularly, these compounds selectively kill drug-resistant cancer cells over parent cancer cells, indicating a promising avenue for treating cancers with multiple drug resistance through apoptosis induction (Das et al., 2009).
Antimicrobial Activities
Another research direction involves the synthesis and testing of novel ethyl thionicotinates, thieno[2,3-b]pyridines, pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, and pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazines containing sulfonamide moieties for their antibacterial activity. These compounds, derived from ethyl 5-cyano-6-mercaptonicotinate, showed potential in combating bacterial strains, underlining their relevance in developing new antimicrobial agents (Gad-Elkareem & El-Adasy, 2010).
Synthesis Methodologies for Novel Compounds
Research on the solubility and solution thermodynamics of related compounds in various organic solvents provides essential data for their purification and crystallization processes. This knowledge aids in the theoretical and practical understanding of these compounds' chemical behavior, crucial for their further application in scientific research and development (Han et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-cyano-2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-3-27-19(26)15-8-13(9-20)18(22-17(15)25)28-10-16(24)21-14-6-4-12(5-7-14)11(2)23/h4-8H,3,10H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZWPOYLFOLJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2817469.png)


![N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide](/img/structure/B2817474.png)
![2-[(2,5-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2817475.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2817476.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2817479.png)

![2-(4-Chlorophenoxy)-1-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B2817481.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2817486.png)
![4-{1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2817487.png)
